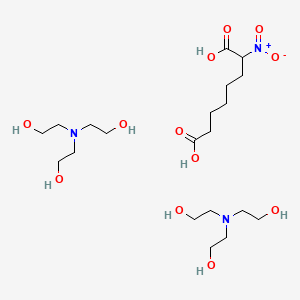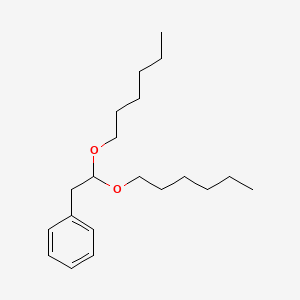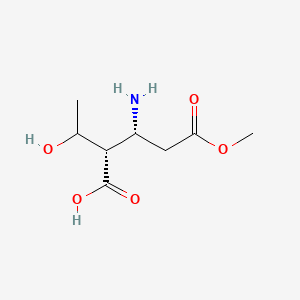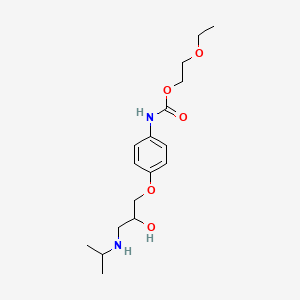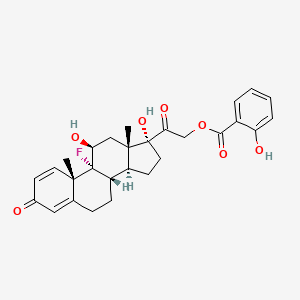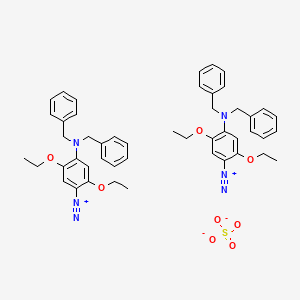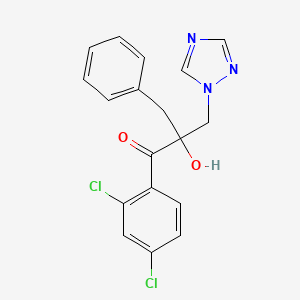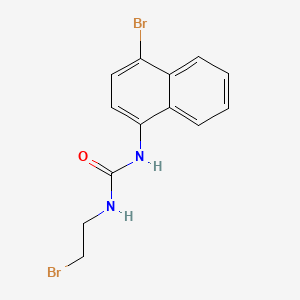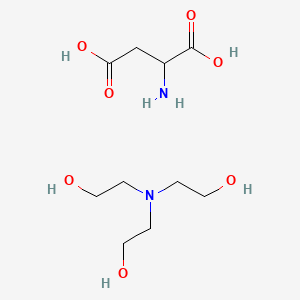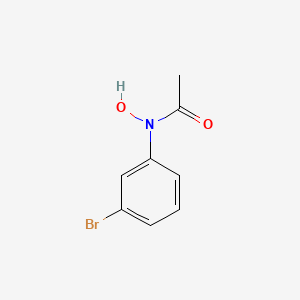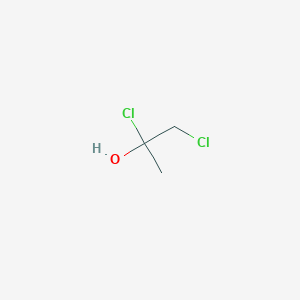
1,2-Dichloro-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-2-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a secondary alcohol where two chlorine atoms are substituted at the first and second positions of the propane chain. This compound is a colorless liquid at room temperature and is known for its use in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dichloro-2-propanol can be synthesized through the hydrochlorination of glycerol. This process involves the reaction of glycerol with hydrochloric acid at elevated temperatures (100-110°C) in the presence of acetic acid. The reaction is as follows:
[ \text{C}_3\text{H}_8\text{O}_3 + 2\text{HCl} \rightarrow \text{C}_3\text{H}_6\text{Cl}_2\text{O} + 2\text{H}_2\text{O} ]
After the reaction, the mixture is neutralized with a base to remove excess hydrochloric acid, and the product is isolated by distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes using glycerol and hydrochloric acid in a cascade of continuous flow reactors. The reaction is carried out at temperatures ranging from 70-140°C, and the water produced during the reaction is continuously removed to drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: It can be reduced to form 1,2-propanediol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium (Pd) or nickel (Ni).
Major Products Formed
Substitution: Formation of 1,2-propanediol or other substituted derivatives.
Oxidation: Formation of acetone or acetic acid.
Reduction: Formation of 1,2-propanediol.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-2-propanol has several applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-2-propanol involves its interaction with cellular components, leading to various biochemical effects. It can act as a cross-linking reagent, forming bridges between macromolecules, particularly proteins. This interaction can affect protein structure and function, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-2-propanol can be compared with other similar compounds, such as:
1,3-Dichloro-2-propanol: Similar in structure but with chlorine atoms at different positions.
2,3-Dichloro-1-propanol: Another isomer with different chlorine substitution, used in similar applications but with distinct reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
52515-75-0 |
|---|---|
Molekularformel |
C3H6Cl2O |
Molekulargewicht |
128.98 g/mol |
IUPAC-Name |
1,2-dichloropropan-2-ol |
InChI |
InChI=1S/C3H6Cl2O/c1-3(5,6)2-4/h6H,2H2,1H3 |
InChI-Schlüssel |
QEZDCTNHTRSNMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)(O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


